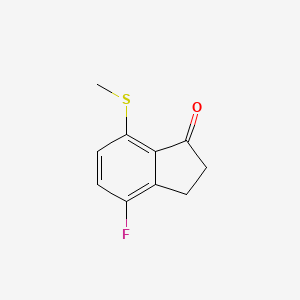
4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H9FO3S It is a derivative of indanone, characterized by the presence of a fluorine atom at the 4th position and a methylsulfanyl group at the 7th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroindanone and methylsulfanyl reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Fluoro-7-(methylsulfonyl)-2,3-dihydroinden-1-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Fluoro-7-(methylthio)-2,3-dihydroinden-1-one: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C10H9FOS |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
4-fluoro-7-methylsulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FOS/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 |
InChI 键 |
DQFKMSXMMCZSSD-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C2C(=C(C=C1)F)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


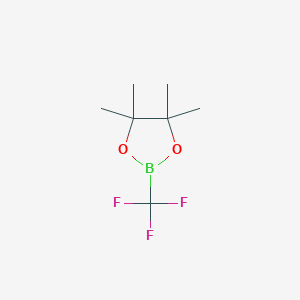
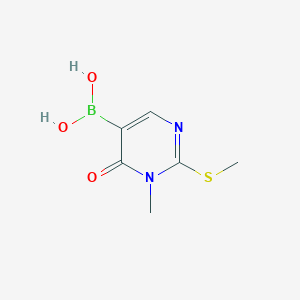
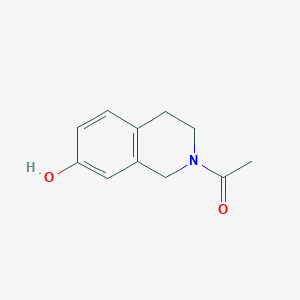


![(S)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11903473.png)
![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)
![4,5-Dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B11903481.png)
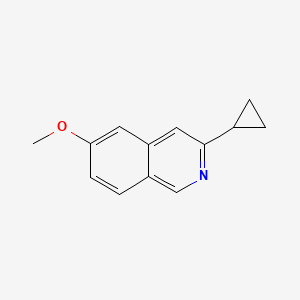
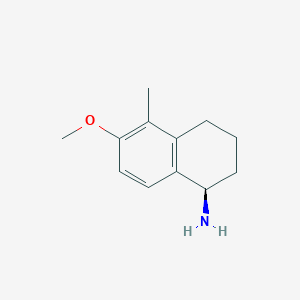
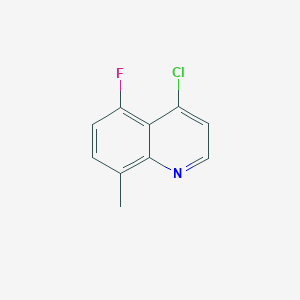

![4-Formylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11903518.png)
![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)
